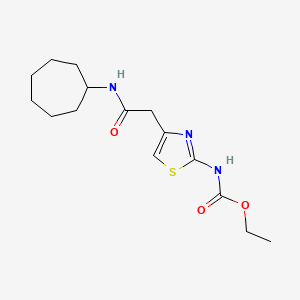

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)9-13(19)16-11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCWHANBFACCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Cycloheptylamino Group: The cycloheptylamino group can be introduced through nucleophilic substitution reactions, where a cycloheptylamine reacts with an appropriate electrophile, such as an α-haloketone.

Formation of the Carbamate Group: The ethyl carbamate moiety is typically introduced by reacting the thiazole derivative with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the carbamate group may form hydrogen bonds, stabilizing the compound within the active site of a target protein. The cycloheptylamino group can enhance lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with carbamate and urea derivatives bearing thiazole or substituted phenyl groups, as detailed in the provided evidence. Key structural and physicochemical differences are highlighted.

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate ()

- Structure: Differs by a methyl carbamate group (vs. ethyl) and a cyclopropylamino substituent (vs. cycloheptylamino).

- Molecular Weight : 255.30 g/mol (lighter than the target compound due to smaller substituents).

- Functional Groups: The cyclopropylamino group introduces a strained three-membered ring, which may reduce steric bulk compared to the cycloheptyl group. This could lead to differences in binding affinity or metabolic stability.

Urea Derivatives with Thiazole-Phenyl Scaffolds ()

The urea compounds in (e.g., 1f, 1g, 2a, 2b) share a thiazole core but replace the carbamate with a urea linkage. Notable comparisons include:

- Yield and Stability : These urea derivatives exhibit yields ranging from 70.7% to 78.4%, suggesting efficient synthetic routes. The target carbamate’s yield is unspecified, but carbamates generally require milder conditions than ureas for synthesis.

- Melting Points : Urea derivatives have higher melting points (188–207°C) compared to typical carbamates, likely due to stronger intermolecular hydrogen bonding from urea’s dual NH groups.

- Substituent Effects : Compounds like 1f (trifluoromethylphenyl) and 2b (chlorophenyl) demonstrate how electron-withdrawing groups enhance metabolic stability. The cycloheptyl group in the target compound may similarly resist oxidative metabolism due to steric shielding .

Thiazolylmethylcarbamate Analogs ()

Complex carbamates such as l , m , w , and x in feature:

- Hydroperoxy Groups : E.g., m and x contain hydroperoxypropan-2-yl substituents, which may confer redox activity or instability under acidic conditions. The target compound lacks such reactive groups, suggesting better stability.

- Bis-Carbamate Structures: Compound w has two thiazolylmethyl carbamate units, increasing molecular weight and possibly reducing solubility. The target compound’s monofunctional design likely offers better pharmacokinetic properties.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The cycloheptyl group in the target compound may offer a balance between lipophilicity and steric effects, unlike the smaller cyclopropyl () or rigid aromatic groups ().

- Synthetic Feasibility : Urea derivatives () require multi-step coupling reactions, whereas carbamates like the target compound can be synthesized via simpler alkylation or condensation routes.

- Pharmacological Potential: While urea derivatives show higher melting points and hydrogen-bonding capacity, carbamates like the target compound may exhibit better membrane permeability and oral bioavailability due to moderate polarity .

Biological Activity

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate, identified by its CAS number 946314-17-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 325.4 g/mol. The compound features a thiazole ring, an ethyl carbamate moiety, and a cycloheptylamino group, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| CAS Number | 946314-17-6 |

| Molecular Formula | C₁₅H₂₃N₃O₃S |

| Molecular Weight | 325.4 g/mol |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The thiazole ring may facilitate binding to these targets, while the cycloheptylamino group could enhance the compound's affinity and specificity. Detailed biochemical studies are necessary to elucidate the exact pathways and molecular interactions involved.

Antimicrobial Activity

A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Anticancer Potential

Research has shown that compounds containing thiazole rings have promising anticancer properties. A case study demonstrated that this compound inhibited the proliferation of cancer cells in vitro. The study suggested that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

Another area of research focused on the enzyme inhibition properties of this compound. This compound was found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

-

Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against tested bacterial strains.

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : Indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.